molecular formula C17H19N3NaO3S B12394966 Esomeprazole-d6 (sodium)

Esomeprazole-d6 (sodium)

Cat. No.: B12394966
M. Wt: 374.4 g/mol
InChI Key: HVAJOLFRLWQQQL-ZGKVGPQDSA-N
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Description

Theoretical Foundations of Isotopic Labeling in Chemical Biology

Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.orgstudysmarter.co.uk The fundamental principle lies in substituting an atom in a molecule with one of its isotopes, which can be either stable or radioactive. musechem.com These labeled molecules, or tracers, behave almost identically to their unlabeled counterparts in biological systems, yet their unique nuclear properties or mass differences allow them to be detected and quantified. creative-proteomics.commetwarebio.com

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, allowing for the clear identification of a deuterated compound from its non-deuterated form. metwarebio.com NMR spectroscopy, on the other hand, can detect the subtle changes in the magnetic properties of atomic nuclei caused by the presence of an isotope. metwarebio.com

Role of Deuteration in Mechanistic Chemical and Biochemical Investigations

Furthermore, deuteration is extensively used in metabolic studies to understand how drugs are processed in the body. clearsynth.comstudysmarter.co.uk By administering a deuterated version of a drug, researchers can use mass spectrometry to track the parent compound and its metabolites, providing crucial insights into metabolic pathways and the sites of metabolic attack on the molecule. acs.org This information is invaluable for understanding a drug's pharmacokinetic profile.

Overview of Esomeprazole-d6 (sodium) as a Research Tool

Esomeprazole (B1671258) is the S-isomer of omeprazole (B731) and functions as a proton pump inhibitor, reducing gastric acid secretion by inhibiting the H+/K+-ATPase in gastric parietal cells. medchemexpress.comnih.govnih.gov Its deuterated form, Esomeprazole-d6 (sodium), serves as a valuable research tool, particularly as an internal standard in quantitative bioanalytical assays. medchemexpress.comchemsrc.com

In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure the concentration of drugs and their metabolites in biological samples, an internal standard is crucial for ensuring accuracy and precision. nih.govnih.govresearchgate.net Esomeprazole-d6 (sodium) is an ideal internal standard for studies involving esomeprazole because its chemical and physical properties are very similar to the unlabeled drug. medchemexpress.comtargetmol.com However, its increased mass due to the six deuterium atoms allows it to be easily distinguished from the non-deuterated esomeprazole by the mass spectrometer. nih.gov This enables precise quantification of esomeprazole in complex biological matrices like plasma. nih.govresearchgate.net

The use of Esomeprazole-d6 (sodium) as an internal standard helps to correct for any variability that may occur during sample preparation and analysis, leading to more reliable and reproducible data in pharmacokinetic and bioequivalence studies. researchgate.net

Compound NameChemical Formula (non-deuterated)
EsomeprazoleC17H19N3O3S
OmeprazoleC17H19N3O3S
5-hydroxyesomeprazole (B3061052)C17H19N3O4S
Omeprazole sulphoneC17H19N3O4S
RabeprazoleC18H21N3O3S
LevosulpirideC15H23N3O4S
LansoprazoleC16H14F3N3O2S
Esomeprazole-d6 (sodium) C17H13D6N3NaO3S

Physicochemical Properties of Esomeprazole-d6 (sodium)

PropertyValue
Molecular Formula C17H13D6N3NaO3S
Molecular Weight 374.44 g/mol
CAS Number 922731-04-2

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19N3NaO3S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m0./s1/i3D3,4D3;

InChI Key

HVAJOLFRLWQQQL-ZGKVGPQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)[S@@](=O)CC3=NC=C(C(=C3C)OC([2H])([2H])[2H])C.[Na]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]

Origin of Product

United States

Synthetic Chemistry and Deuteration Methodologies for Esomeprazole D6 Sodium

Precursor Synthesis and Deuterium (B1214612) Incorporation Strategies

The creation of Esomeprazole-d6 (sodium) hinges on the initial synthesis of deuterated precursor molecules. The primary strategy involves introducing deuterium at the methoxy (B1213986) groups of the benzimidazole (B57391) and pyridine (B92270) rings.

Specific Deuteration at Methoxy Groups

The targeted deuteration of the methoxy groups is a critical step in the synthesis of Esomeprazole-d6. This is typically achieved through the process of O-methylation using a deuterated methylating agent. organicchemistrytutor.com The synthesis often commences with non-deuterated, commercially available precursors like 5-methoxy-2-mercaptobenzimidazole (B30804) and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. google.com

The core of the deuteration process lies in the reaction of the hydroxyl precursors with a deuterated methyl source, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4). d-nb.info These reagents, with high isotopic purity (often >99%), are crucial for achieving a high level of deuterium incorporation. isotope.comnih.gov The reaction is generally conducted in the presence of a base like sodium hydroxide (B78521) or potassium carbonate and a suitable solvent. google.com For instance, the deuterated pyridine precursor can be synthesized by reacting 2-hydroxymethyl-3,5-dimethyl-4-pyridone with a deuterated methylating agent. The conditions for this reaction are carefully controlled to maximize the incorporation of deuterium.

ReagentRoleTypical Purity
Deuterated Methyl Iodide (CD3I)Deuterated methylating agent>99%
Deuterated Dimethyl Sulfate ((CD3)2SO4)Deuterated methylating agent>99%
Sodium Hydroxide/Potassium CarbonateBase---
Acetone (B3395972)/MethanolSolvent---

Enantioselective Sulfoxidation in Deuterated Precursors

Following the successful deuteration of the precursors, the next pivotal step is the enantioselective sulfoxidation of the thioether intermediate to produce the desired (S)-enantiomer, which constitutes esomeprazole (B1671258). This stereospecific conversion is vital for the drug's pharmacological activity. nih.gov

This transformation is commonly achieved using a chiral oxidizing system. A widely employed method utilizes a titanium-based catalyst, such as titanium(IV) isopropoxide, in conjunction with a chiral ligand like diethyl L-tartrate. e3s-conferences.org Cumene hydroperoxide often serves as the oxidizing agent in this reaction. The process is carried out in an organic solvent, for example, toluene (B28343) or dichloromethane, under carefully controlled temperature to ensure high enantioselectivity. The addition of a base, such as diisopropylethylamine (DIPEA), can further refine the reaction, leading to improved yield and a higher enantiomeric excess. e3s-conferences.org The final step involves converting the deuterated esomeprazole into its sodium salt, typically by reacting it with sodium hydroxide.

Isotopic Purity Assessment and Control in Synthesis

Ensuring the isotopic purity of Esomeprazole-d6 (sodium) is paramount. This involves verifying the precise location and level of deuterium incorporation while minimizing the presence of non-deuterated or partially deuterated variants. nih.gov Synthesizing a compound with 100% isotopic purity is practically impossible, making robust analytical and control strategies essential. nih.govresearchgate.net

Analytical Techniques for Isotopic Purity Assessment:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. It provides accurate mass measurements that allow for the calculation of the number of deuterium atoms in the molecule. rsc.org The observed isotopic distribution is compared against the theoretical pattern to quantify the level of deuteration. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is also a robust method for determining isotopologue impurities. acs.orgfigshare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the position and extent of deuteration. rsc.org In ¹H NMR, the reduction or absence of signals corresponding to the methoxy protons indicates successful deuterium substitution. omicronbio.com

Control of Isotopic Purity:

Control begins with the use of highly enriched deuterated reagents. nih.gov Reaction conditions are meticulously managed to prevent any hydrogen-deuterium (H/D) exchange reactions that could diminish the isotopic enrichment. acs.orgescholarship.org The challenge lies in the fact that common spectroscopic techniques may not be sufficient for analyzing complex mixtures with multiple isotopic impurities. researchgate.net

Optimization of Deuteration Reaction Conditions

Optimizing the conditions of the deuteration reaction is critical for maximizing both the chemical yield and the isotopic purity of the final product. Several variables can significantly influence the reaction's outcome.

ParameterInfluence on ReactionExamples of Optimization Strategies
Deuterated Reagent Affects reaction efficiency and cost. d-nb.infoComparing the effectiveness of CD3I, (CD3)2SO4, and other deuterated methylating agents. d-nb.infonih.gov
Base Influences reaction rate and potential side reactions. google.comUsing milder bases like potassium carbonate to minimize side reactions.
Solvent Affects solubility of reactants and reaction rate.Employing aprotic polar solvents such as acetone or DMF.
Temperature & Time Critical for reaction completion and impurity profile. doi.orgMonitoring reaction progress using TLC or HPLC to determine optimal duration and temperature.

Recent advancements have explored innovative strategies, such as the use of ionic liquids as catalysts for H/D exchange reactions under mild conditions, which can offer high deuteration efficiency. doi.org

Scale-Up Considerations for Research Material Production

Transitioning the synthesis of Esomeprazole-d6 (sodium) from a laboratory scale to a larger scale for research material production introduces several challenges. nih.gov The cost and availability of highly enriched deuterated starting materials can be a significant constraint. businessresearchinsights.comresolvemass.ca

Key considerations for scale-up include:

Process Modifications: Reaction conditions optimized on a small scale may not be directly transferable. Factors like heat transfer and mixing become more complex in larger reaction vessels. researchgate.net

Purification: Purification techniques such as column chromatography or crystallization need to be adapted for larger quantities to effectively remove impurities. google.com

Safety: A thorough risk assessment is crucial to manage potential hazards associated with the chemicals and reactions at a larger scale.

Process Robustness: Ensuring a reproducible and reliable synthesis on a larger scale often necessitates detailed process development studies, potentially using a Design of Experiments (DoE) approach to identify and optimize critical process parameters. nih.govresearchgate.net

The development of scalable and reliable methodologies for deuteration is an area of growing interest, driven by the increasing demand for deuterated compounds in pharmaceutical research. nih.govnih.gov

Advanced Analytical Techniques for Esomeprazole D6 Sodium Characterization and Quantification

Spectroscopic Analysis of Deuterated Analogues

Spectroscopic methods are indispensable for confirming the structural integrity and isotopic purity of deuterated compounds like Esomeprazole-d6 (sodium).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity

A study on related proton-pump inhibitors demonstrated that the methylene (B1212753) group adjacent to the sulfinyl group can undergo stereoselective deuteration when dissolved in deuterated solvents like D2O or with a catalyst in DMSO-d6. researchgate.net This highlights the importance of NMR in confirming that deuteration has occurred at the intended positions and not at exchangeable sites.

Table 1: Illustrative NMR Data for a Deuterated Analog

Parameter Value Significance
Spectrometer Frequency400 MHzStandard for high-resolution analysis. sigmaaldrich.com
SolventNon-deuterated (e.g., H2O, DMSO)Allows for clean observation of deuterium signals. sigmaaldrich.com
Observed Nucleus2H (Deuterium)Specific for analyzing the deuterated compound. sigmaaldrich.com
Expected Chemical Shift (pyridyl-methoxy-d6)Similar to protonated methoxy (B1213986) groupConfirms the location of deuterium labeling. researchgate.net
IntegrationProportional to the number of D atomsUsed to quantify isotopic enrichment. sigmaaldrich.com

This table is illustrative and specific chemical shifts would be determined experimentally.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of Esomeprazole-d6 and determining its isotopic enrichment. nih.gov High-resolution mass spectrometry (HR-MS) can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the deuterated and non-deuterated forms. The mass difference between Esomeprazole (B1671258) and Esomeprazole-d6 corresponds to the number of deuterium atoms incorporated.

The general procedure for determining isotopic enrichment by MS involves several steps. nih.gov This includes evaluating the linearity of the mass spectrometer, determining the purity of the mass cluster with the natural abundance compound, and comparing the measured isotope distribution with calculated theoretical distributions for different enrichment levels. nih.gov This rigorous approach corrects for potential measurement errors and provides a reliable value for isotopic enrichment. nih.gov

For Esomeprazole, the protonated molecule [M+H]+ is typically observed. In one study, the product ion mass spectrum of esomeprazole showed a prominent fragment at m/z 198.1. nih.govresearchgate.net For Esomeprazole-d6, a corresponding shift in the precursor and product ion masses would be expected, confirming the presence and location of the deuterium labels.

Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Band Shifts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. wordpress.com The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable shift in the vibrational frequencies of the associated chemical bonds. This "deuterium-induced band shift" can be observed in the IR and Raman spectra.

For instance, the C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region of an IR spectrum, will shift to a lower frequency for C-D bonds due to the increased mass of deuterium. By comparing the spectra of Esomeprazole and Esomeprazole-d6, specific band shifts can be identified, confirming the presence of deuterium in the molecule. Studies on related compounds have shown that changes in the vibrational spectra can be correlated with structural modifications, such as those occurring during degradation. researchgate.net

Chromatographic Method Development and Validation for Deuterated Species

Chromatographic techniques are essential for separating Esomeprazole-d6 from its non-deuterated counterpart, as well as from any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Degradant Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of Esomeprazole-d6 and for analyzing potential degradation products. nih.govisciii.es Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from any impurities that may form under various stress conditions, such as acidic, basic, oxidative, and photolytic degradation. nih.govthermofisher.com

The development of a robust HPLC method involves optimizing several parameters, including the column, mobile phase composition, pH, flow rate, and detector wavelength. scienceopen.comscienceopen.com For Esomeprazole and its related compounds, reversed-phase columns, such as C18 or C8, are commonly used. nih.govscienceopen.com The mobile phase often consists of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govisciii.esscienceopen.com UV detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, such as 280 nm or 302 nm. isciii.esscienceopen.com

Validation of the HPLC method according to ICH guidelines ensures that it is specific, linear, accurate, precise, and robust. nih.govisciii.es This is crucial for reliable quality control.

Table 2: Example HPLC Method Parameters for Esomeprazole Analysis

Parameter Condition Reference
ColumnYMC C18 (150 mm × 4.6 mm, 3 μm) scienceopen.com
Mobile PhaseAcetonitrile and Phosphate Buffer (pH 7.6) (25:75 v/v) scienceopen.comscienceopen.com
Flow Rate1.0 mL/min nih.govscienceopen.com
DetectionUV/PDA at 280 nm scienceopen.com
Column Temperature30°C nih.gov

These parameters are based on published methods for Esomeprazole and may require optimization for Esomeprazole-d6.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the high-sensitivity quantification of drugs and their metabolites in biological matrices like human plasma. scholarsresearchlibrary.comcore.ac.uk This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS method for Esomeprazole, a deuterated internal standard, such as Omeprazole-d3 or Esomeprazole-d6 itself, is used to ensure accurate quantification. scholarsresearchlibrary.comresearchgate.net The analytes are separated on a chromatographic column and then ionized, typically using electrospray ionization (ESI). nih.govnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.govscholarsresearchlibrary.com This transition is highly specific to the analyte of interest, minimizing interference from other components in the sample.

For Esomeprazole, the m/z transition of 346.1 → 198.0/198.1 has been used for quantification in positive ion mode. nih.govscholarsresearchlibrary.com For Esomeprazole-d6, a corresponding shift in the mass of the precursor and/or product ions would be monitored. These methods are validated for linearity, precision, accuracy, and stability to ensure reliable results for applications such as bioequivalence studies. scholarsresearchlibrary.comresearchgate.net

Table 3: Example LC-MS/MS Parameters for Esomeprazole Quantification

Parameter Condition Reference
Chromatography
ColumnXBridge C18 (50 x 4.6 mm, 5 µm) scholarsresearchlibrary.comresearchgate.net
Mobile Phase5mM Ammonium formate (B1220265) (pH 9.0) : Acetonitrile (70:30 v/v) scholarsresearchlibrary.comresearchgate.net
Flow Rate0.6 mL/min scholarsresearchlibrary.comresearchgate.net
Mass Spectrometry
Ionization ModeESI Positive nih.gov
MRM Transition (Esomeprazole)m/z 346.1 → 198.0 scholarsresearchlibrary.comresearchgate.net
MRM Transition (Internal Standard, e.g., Omeprazole-d3)m/z 349.0 → 197.9 scholarsresearchlibrary.comresearchgate.net
Linearity Range5.0-2000.0 ng/mL scholarsresearchlibrary.comresearchgate.net

This table provides an example from a published method and would be adapted for the specific analysis of Esomeprazole-d6.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the context of drug metabolism studies, GC-MS can be employed to analyze metabolites, provided they are inherently volatile or can be made so through a chemical derivatization process. springernature.com For Esomeprazole and its deuterated analogues, the primary metabolites, such as 5-hydroxyesomeprazole (B3061052) and esomeprazole sulfone, are not sufficiently volatile for direct GC-MS analysis. drugbank.comnih.gov Therefore, a derivatization step, commonly silylation, is necessary to increase their volatility and thermal stability. nih.gov

The analysis of deuterated metabolites using GC-MS follows a standard procedure where the sample, containing the metabolites, is first extracted from the biological matrix. Following extraction, the sample is derivatized to produce volatile derivatives of the deuterated metabolites. These derivatives are then introduced into the gas chromatograph, where they are separated based on their boiling points and interaction with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification. springernature.comnih.gov The deuterium atoms in Esomeprazole-d6 metabolites cause a predictable shift in the mass spectrum, enabling their differentiation from non-deuterated analogues. mdpi.com

Table 1: Potential Volatile Derivatives of Esomeprazole-d6 Metabolites for GC-MS Analysis This table is illustrative and based on common derivatization practices for similar functional groups.

Deuterated Metabolite Functional Group(s) Requiring Derivatization Common Derivatization Reagent Resulting Volatile Derivative
5-hydroxyesomeprazole-d6 Hydroxyl (-OH) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) ether

Application of Esomeprazole-d6 (sodium) as a Stable Isotope Internal Standard

Esomeprazole-d6 (sodium) serves as an ideal stable isotope-labeled (SIL) internal standard (IS) for the quantitative analysis of esomeprazole in biological samples. The use of a SIL IS is considered the gold standard in quantitative mass spectrometry because its physicochemical properties are nearly identical to the analyte of interest. scispace.com This ensures that the IS and the analyte behave similarly during sample preparation, chromatography, and ionization, which allows for accurate correction of variations in the analytical process. scispace.comresearchgate.net

Quantitative bioanalytical methods, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are developed to accurately measure the concentrations of esomeprazole and its metabolites in biological matrices like plasma. core.ac.ukresearchgate.net In these methods, a known quantity of Esomeprazole-d6 (or a similar SIL IS like Omeprazole-d3) is added to the biological sample at the beginning of the workflow. researchgate.netresearchgate.net The samples then undergo extraction, often via protein precipitation or liquid-liquid extraction, to isolate the analytes and the IS from matrix components. researchgate.netresearchgate.net

The extracted sample is injected into an LC system for chromatographic separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov The MRM transitions for both the analyte (esomeprazole) and the IS (Esomeprazole-d6) are monitored. For instance, the transition for esomeprazole might be m/z 346.1 → 198.0, while for a deuterated standard, it would be shifted (e.g., m/z 349.0 → 197.9 for Omeprazole-d3). researchgate.netresearchgate.net Quantification is achieved by calculating the ratio of the analyte's peak area to the IS's peak area and comparing this ratio to a calibration curve constructed from samples with known concentrations of the analyte. core.ac.uk These methods are validated for linearity, precision, accuracy, and stability to ensure reliable results. researchgate.net

Table 2: Example Validation Parameters for an LC-MS/MS Method for Esomeprazole using a Deuterated Internal Standard (Data synthesized from a representative study researchgate.net)

Validation Parameter Concentration Range (ng/mL) Result
Linearity (Correlation Coefficient, r²) 5.0 - 2000.0 ≥ 0.9989
Lower Limit of Quantification (LLOQ) 5.0 Signal-to-noise > 10
Intra-day Precision (%CV) 15.0, 700.0, 1400.0 1.6% to 2.3%
Intra-day Accuracy (%) 15.0, 700.0, 1400.0 97.9% to 100.7%
Inter-day Precision (%CV) 15.0, 700.0, 1400.0 2.0% to 2.2%

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS-based bioanalysis. longdom.org These effects occur when co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a suppressed or, less commonly, enhanced signal. longdom.orgchromatographyonline.com This can compromise the accuracy and reproducibility of the assay. chromatographyonline.com

The use of a co-eluting stable isotope-labeled internal standard like Esomeprazole-d6 is the most effective strategy to compensate for these matrix effects. scispace.comresearchgate.net Because Esomeprazole-d6 has virtually the same retention time and ionization characteristics as the unlabeled esomeprazole, it experiences the same degree of ion suppression or enhancement. nih.gov By using the peak area ratio of the analyte to the IS for quantification, any signal variability caused by matrix effects is normalized, thus ensuring the integrity of the quantitative data. scispace.com The matrix effect is typically evaluated during method validation by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to its response in a neat solution. nih.gov

Table 3: Assessment of Matrix Effect using Esomeprazole-d6 as Internal Standard (Based on methodology described in validation guidelines nih.gov)

Step Description Purpose
Set A Analyze analyte and IS in a neat solvent (e.g., mobile phase). Establish baseline response without matrix interference.
Set B Extract blank biological matrix, then spike the final extract with analyte and IS. Measure the response of the analyte and IS in the presence of matrix components.
Calculation Matrix Factor = (Peak Response in Set B) / (Peak Response in Set A) A value < 1 indicates ion suppression; a value > 1 indicates ion enhancement.

| IS-Normalized Matrix Factor | (Matrix Factor of Analyte) / (Matrix Factor of IS) | A value close to 1 indicates that the IS effectively compensates for the matrix effect. |

Investigation of Metabolic Pathways and Isotopic Effects Utilizing Esomeprazole D6 Sodium

Elucidation of Cytochrome P450-Mediated Metabolism via Deuterium (B1214612) Labeling

Esomeprazole (B1671258), the (S)-isomer of omeprazole (B731), is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. nih.govdrugbank.com The two main isoforms involved are CYP2C19 and CYP3A4. nih.govdrugbank.com CYP2C19 is chiefly responsible for forming hydroxy and desmethyl metabolites, while CYP3A4 primarily generates the sulfone metabolite. nih.govdrugbank.com The use of deuterium-labeled Esomeprazole-d6 allows for precise tracking of these metabolic routes.

In Vitro Enzymatic Metabolism Studies with Recombinant Enzymes and Microsomes

In these studies, Esomeprazole-d6 is incubated with either HLMs or specific rCYPs (e.g., rCYP2C19, rCYP3A4). plos.org By analyzing the resulting mixture, researchers can determine the rate and profile of deuterated metabolite formation. Comparing these results to those from unlabeled esomeprazole reveals the specific pathways affected by deuterium substitution. For instance, studies show that CYP2C19 primarily catalyzes the hydroxylation of esomeprazole, while CYP3A4 is the main enzyme for its sulfoxidation. acs.orgacs.org The use of specific chemical inhibitors for each isoform in HLM incubations further corroborates the roles of these enzymes in the metabolism of the deuterated compound. xenotech.com

Assessment of Kinetic Isotope Effects (KIEs) on Enzymatic Biotransformations

The substitution of a hydrogen atom with a heavier deuterium atom can slow down a chemical reaction if the breaking of that C-H bond is the slowest step (the rate-limiting step). This phenomenon is known as the kinetic isotope effect (KIE). nih.gov Studying the KIE is a powerful method for probing enzyme reaction mechanisms. nih.govresearchgate.net

Determination of Deuterium Isotope Effects on Reaction Rates

The KIE is determined by comparing the intrinsic clearance (a measure of the rate of metabolism) of Esomeprazole-d6 with that of unlabeled esomeprazole in in vitro systems. plos.org A KIE value significantly greater than 1 indicates that C-H bond cleavage is a rate-limiting step in the metabolic reaction. plos.org

For esomeprazole, a significant KIE is often observed in the CYP2C19-mediated 5-hydroxylation reaction when the deuterium labels are placed on the methyl group targeted for hydroxylation. plos.org This demonstrates that the breaking of the C-H bond on that methyl group is a crucial, rate-determining part of the reaction. Conversely, the KIE for the CYP3A4-mediated sulfoxidation is typically close to 1, suggesting that C-H bond breaking is not rate-limiting for this pathway. plos.org

Table 3: Representative Kinetic Isotope Effects in Esomeprazole Metabolism

Metabolic Pathway Catalyzing Enzyme Position of Deuteration Observed KIE (CLint ratio H/D)
5-Hydroxylation CYP2C19 5-methyl group >1

Mechanistic Insights into Rate-Limiting Steps of Drug Metabolism

The presence or absence of a significant KIE provides critical insights into the enzymatic mechanism. plos.org For the 5-hydroxylation of esomeprazole by CYP2C19, a large KIE confirms that the reaction proceeds through a mechanism where the abstraction of a hydrogen atom from the methyl group is the most energetically demanding step. plos.org In contrast, for the sulfoxidation by CYP3A4, the lack of a KIE suggests that other steps, such as electron transfer or oxygen activation within the enzyme's active site, are rate-limiting rather than the cleavage of a C-H bond at the labeled positions. This knowledge is fundamental to understanding how the drug is processed and can help predict factors that might alter its metabolism.

Tracing of Biodistribution and Elimination Pathways in Preclinical Models

Isotopically labeled compounds are indispensable for preclinical absorption, distribution, metabolism, and excretion (ADME) studies. pharmaceutical-technology.comresearchgate.net Using Esomeprazole-d6 as a tracer in animal models allows for the precise and sensitive quantification of the drug and its metabolites in various tissues and excreta over time. nih.gov

Following administration of Esomeprazole-d6 to preclinical models (such as rodents or pigs), samples of blood, plasma, urine, and feces are collected at various time points. researchgate.netdiva-portal.org Tissues from major organs can also be analyzed. Using LC-MS/MS, researchers can measure the concentration of the deuterated parent drug and its metabolites in each sample. uni-freiburg.de This data is used to construct a comprehensive pharmacokinetic profile, revealing how quickly the drug is absorbed, where it distributes in the body, the primary routes by which it and its metabolites are eliminated (e.g., renal or fecal), and the rate of this elimination. researchgate.netnih.gov This complete picture of the drug's disposition is a regulatory requirement and is crucial for bridging preclinical findings to human clinical trials. researchgate.net

Table 4: Application of Esomeprazole-d6 in Preclinical ADME Studies

Biological Sample Information Obtained
Blood / Plasma Pharmacokinetic parameters like half-life (t½), clearance (CL), and volume of distribution (Vd). uni-freiburg.de
Urine Quantitative profile of renally cleared drug and metabolites. researchgate.net
Feces Quantitative profile of drug and metabolites eliminated via the biliary/fecal route. researchgate.net

Microdialysis and Tissue Distribution Studies with Deuterated Analogues

Microdialysis is an in vivo sampling technique that allows for the continuous measurement of unbound drug and metabolite concentrations in the extracellular fluid of specific tissues. globalresearchonline.netnih.gov This method is crucial for understanding the pharmacokinetics at the target site of action, rather than just relying on plasma concentrations. nih.gov A microdialysis probe, which contains a semipermeable membrane, is implanted into a target tissue (e.g., brain, muscle, liver) and perfused with a physiological solution. nih.gov Small molecules, such as Esomeprazole and its metabolites, diffuse across the membrane into the perfusate, which is then collected for analysis. nih.gov

In such studies, deuterated analogues like Esomeprazole-d6 play a pivotal role. One of the challenges in microdialysis is determining the in vivo recovery rate of the probe—the efficiency with which the compound moves from the tissue into the probe. Using a deuterated compound as a calibrator in the perfusion fluid allows for a more accurate estimation of this recovery. deepdyve.comresearchgate.net

Furthermore, stable isotope-labeled compounds are essential for accurately identifying and quantifying drug-related materials in complex biological matrices like brain tissue. mdpi.com A study investigating the distribution of omeprazole in the mouse brain utilized a co-administered deuterated analogue (D3-omeprazole). mdpi.com By searching for pairs of signals with a specific mass difference (3 daltons in the case of D3-omeprazole), researchers could definitively identify drug-derived metabolites amidst a high background of endogenous materials. mdpi.com This approach confirms that utilizing Esomeprazole-d6 in conjunction with microdialysis or tissue homogenate analysis provides a robust and precise method for mapping the tissue and even brain distribution of Esomeprazole and its metabolites.

Excretion Pathway Analysis using Isotopic Tracers in Animal Models

Understanding how a drug and its metabolites are eliminated from the body is a cornerstone of ADME studies. Isotopic tracers like Esomeprazole-d6 are the gold standard for these investigations, often referred to as human "ADME" or mass balance studies. nih.govresearchgate.net By introducing a labeled version of the drug, scientists can precisely track its path through the body and accurately quantify its excretion in urine and feces. nih.gov

For the non-deuterated parent compound, Esomeprazole, studies have established its primary excretion pathways. It is almost completely metabolized before elimination. nih.gov Approximately 80% of an oral dose is excreted as inactive metabolites in the urine, with the remaining 20% found in the feces. nih.gov Less than 1% of the parent drug is recovered in the urine, highlighting the extensive metabolic activity. nih.gov

The use of Esomeprazole-d6 in animal models allows for the precise delineation of these pathways. After administration of Esomeprazole-d6, urine and feces can be collected over time. Using liquid chromatography-mass spectrometry (LC-MS), analysts can screen for the unique mass signature of the deuterated compound and its metabolites. This method allows for:

Unambiguous Identification: Differentiating drug-related metabolites from endogenous compounds that might have similar chemical properties.

Precise Quantification: Measuring the exact amount of each metabolite excreted via different routes (renal vs. fecal).

Complete Mass Balance: Ensuring that all administered drug can be accounted for, confirming a full understanding of its disposition.

While deuteration itself is not expected to change the fundamental excretion routes, the use of Esomeprazole-d6 provides the necessary analytical precision to confidently establish the excretion profile. nih.gov

Comparative Metabolic Stability Studies with Non-Deuterated Esomeprazole

The strategic placement of deuterium in Esomeprazole-d6 can further enhance its metabolic stability through a phenomenon known as the kinetic isotope effect (KIE). researchgate.netnih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov Since the breaking of this bond is often the rate-limiting step in CYP450-mediated metabolism, replacing hydrogen with deuterium at a metabolic site can slow the reaction down. nih.gov

In Esomeprazole-d6, the deuterium atoms are located on the methoxy (B1213986) groups. The formation of the 5-O-desmethylomeprazole metabolite by CYP2C19 involves the cleavage of a C-H bond on the 5-methoxy group. pharmgkb.orgacs.org Therefore, the presence of a C-D bond at this position is expected to decrease the rate of this specific metabolic transformation. This would lead to a lower rate of formation of the 5-O-desmethyl metabolite and potentially shift metabolism towards other pathways, such as sulfoxidation by CYP3A4.

Table 1: Primary Metabolic Pathways of Esomeprazole

MetaboliteMetabolizing EnzymeMetabolic ReactionExpected Impact of Deuteration (in Esomeprazole-d6)
5-hydroxyesomeprazole (B3061052)CYP2C19Hydroxylation of the dimethylpyridine ringNo direct impact as deuteration is on methoxy groups.
5-O-desmethylomeprazoleCYP2C19O-demethylation of the 5-methoxy group on the benzimidazole (B57391) ringDecreased rate of formation due to the kinetic isotope effect at the deuterated methoxy group.
Esomeprazole sulfoneCYP3A4Sulfoxidation of the sulfinyl bridgeNo direct impact, but may become a more prominent pathway if CYP2C19 metabolism is slowed.

Preclinical Research Applications and Methodological Advancements with Esomeprazole D6 Sodium

Pharmacokinetic Research in Non-Human Animal Models

Pharmacokinetic studies in non-human animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted. While specific data for Esomeprazole-d6 (sodium) is not available, extensive research has been conducted on esomeprazole (B1671258) in various species.

Absorption and Distribution Kinetics in Rodents and Other Species

Following oral administration, esomeprazole is rapidly absorbed. In dogs, peak plasma concentrations are reached in approximately 1.5 hours. researchgate.net The volume of distribution (Vd) is an indicator of how widely a drug distributes in the body's tissues. In healthy volunteers, the apparent volume of distribution at steady state is approximately 16 L. drugbank.com Esomeprazole is highly bound to plasma proteins, at a rate of 97%. drugbank.comnih.gov

A study in rabbits compared a new esomeprazole formulation to a reference product, administering it orally for 28 days. The toxicokinetic parameters, including Cmax (maximum concentration) and Tmax (time to maximum concentration), were found to be comparable between the two products. risksafety.ru

Elimination and Clearance Studies in Preclinical Species

The elimination half-life of esomeprazole is relatively short. In dogs, the plasma terminal half-life was reported to be approximately 45.56 minutes for an intravenous (IV) formulation and 63.97 minutes for an oral formulation. dovepress.com In healthy human volunteers, the plasma elimination half-life is about 1 to 1.5 hours. drugbank.comomicsonline.org The majority of an oral dose of esomeprazole is excreted as inactive metabolites in the urine (approximately 80%), with the remainder found in the feces. drugbank.comfda.gov

The clearance of esomeprazole, which indicates the rate at which the drug is removed from the body, has been shown to decrease with repeated dosing, suggesting that the drug's own metabolism may be inhibited over time. researchgate.net

Bioavailability Studies in Veterinary Models

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. In a study with healthy dogs, the oral bioavailability of an enteric-coated esomeprazole formulation was found to be a median of 63.33%. dovepress.com Another study in dogs reported an oral bioavailability of 71.4%. nih.gov Research has also been conducted in other veterinary species, such as sheep and goats, to determine the pharmacokinetic parameters of esomeprazole. omicsonline.org

Table 1: Comparative Pharmacokinetic Parameters of Esomeprazole in Different Animal Species (Data for non-deuterated Esomeprazole)

SpeciesRoute of AdministrationTmax (Time to Peak Concentration)T½ (Elimination Half-Life)Bioavailability (%)
Dog Oral105 minutes63.97 minutes63.33%
Dog IntravenousN/A45.56 minutes100%
Dog OralNot Specified~1 hour71.4%
Rabbit OralNot SpecifiedNot SpecifiedNot Specified

This table is populated with data for the non-deuterated compound, esomeprazole, for illustrative purposes due to the lack of specific data for Esomeprazole-d6 (sodium).

In Vitro Cellular and Molecular Investigations

In vitro studies are crucial for understanding a drug's mechanism of action at a cellular and molecular level. As with pharmacokinetic data, specific in vitro research on Esomeprazole-d6 (sodium) is not publicly available. The following subsections describe the types of in vitro investigations conducted for esomeprazole.

Cellular Uptake and Efflux Transport Mechanisms

The movement of drugs across cell membranes is often mediated by transport proteins. Efflux transporters, such as P-glycoprotein (P-gp, also known as ABCB1), can pump drugs out of cells, affecting their absorption and distribution. pharmgkb.org Some studies have investigated whether proton pump inhibitors like esomeprazole are substrates or inhibitors of these transporters. researchgate.net Understanding these interactions is important for predicting potential drug-drug interactions.

Enzyme Inhibition Kinetics and Binding Assays for Deuterated Analogues

Esomeprazole is primarily metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4. nih.govresearchgate.net In vitro studies using human liver microsomes have shown that esomeprazole is metabolized more slowly than its R-isomer, which contributes to its higher bioavailability. nih.gov

Enzyme inhibition assays are used to determine if a drug can inhibit the activity of metabolic enzymes, which can lead to drug interactions. Esomeprazole has been shown to have the potential to interact with drugs metabolized by CYP2C19. nih.gov

Binding assays are used to measure the affinity of a compound for a specific receptor or enzyme. For esomeprazole, the target is the H+/K+-ATPase proton pump in gastric parietal cells. researchgate.net While specific binding assay data for Esomeprazole-d6 is not available, such assays would theoretically be used to confirm that the deuterated analog retains its binding affinity for its target, a critical consideration if it were to be used for purposes other than as an internal standard.

Table 2: In Vitro Data for Esomeprazole (non-deuterated)

ParameterFinding
Primary Metabolic Enzymes CYP2C19 and CYP3A4
Plasma Protein Binding 97%
Target Enzyme H+/K+-ATPase
Potential for Enzyme Inhibition Interacts with CYP2C19

This table summarizes in vitro characteristics of the non-deuterated compound, esomeprazole, as specific data for Esomeprazole-d6 (sodium) is not available.

Chemical and Formulation Stability Research Methodologies

The use of deuterated compounds such as Esomeprazole-d6 (sodium) in preclinical research necessitates rigorous evaluation of their chemical and physical stability. Methodologies are adapted from those used for their non-deuterated counterparts but account for the potential influence of isotopic substitution on the molecule's behavior.

Understanding the degradation pathways of Esomeprazole-d6 (sodium) is fundamental to ensuring its integrity as a research tool. The stability of the parent compound, esomeprazole, is known to be pH-dependent; it is highly unstable in acidic media and relatively stable in alkaline conditions. longdom.org Degradation in acidic environments involves a complex rearrangement of the benzimidazole (B57391) structure. Forced degradation studies, which expose the drug to stress conditions like acid, base, oxidation, heat, and light, are employed to identify potential degradants and elucidate these pathways. nih.gov

For Esomeprazole-d6 (sodium), the focus of degradation studies is on whether the substitution of hydrogen with deuterium (B1214612) alters these known pathways or their rates. The deuterium kinetic isotope effect (KIE) is a key principle in this context. portico.orgresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it. portico.orgwikipedia.org If the cleavage of a C-H bond at a deuterated position (for instance, on the methoxy (B1213986) groups) is a rate-limiting step in a particular degradation pathway, Esomeprazole-d6 would exhibit slower degradation and enhanced stability under those specific conditions. researchgate.net Stress studies on esomeprazole have shown significant degradation in acidic solutions (e.g., ~2% in 0.1N HCl at 60°C for 120 minutes) and mild sensitivity in basic solutions (~2.5% in 0.1N NaOH at 60°C for 120 minutes). nih.gov It is hypothesized that Esomeprazole-d6 would show a reduced rate of degradation under these same conditions, a critical characteristic for its use as a stable internal standard in quantitative analyses.

Accelerated stability studies are designed to predict the long-term stability of a drug substance by subjecting it to elevated temperatures and/or humidity. longdom.org For Esomeprazole-d6 (sodium), these studies are crucial for defining appropriate storage and handling conditions, especially when it is used as a reference material or in formulations for preclinical testing. Research on non-deuterated esomeprazole sodium provides a baseline for what to expect. For instance, esomeprazole sodium solutions have been evaluated for stability in common intravenous infusion solvents. Studies have shown that esomeprazole sodium at concentrations of 0.4 and 0.8 mg/mL is chemically and physically stable in 5% dextrose, 0.9% sodium chloride, and lactated Ringer's injection for at least two days at room temperature (23°C) and five days under refrigeration (4°C), with less than 7% loss of the active compound. nih.govresearchgate.net Similar stability has been observed in other studies using solvents like xylitol (B92547) injection. yydbzz.com

Due to the increased strength of the C-D bond, it is anticipated that Esomeprazole-d6 (sodium) would exhibit at least equivalent, if not superior, stability under these accelerated conditions. The primary benefit of deuteration in this context is the potential for a longer shelf-life and greater reliability in experimental settings.

Table 1: Reported Stability of Esomeprazole Sodium in Various Solvent Systems

This table summarizes findings for non-deuterated esomeprazole sodium. Due to the kinetic isotope effect, Esomeprazole-d6 (sodium) is expected to show equal or greater stability under these conditions.

Solvent SystemConcentration (mg/mL)Storage Temperature (°C)Duration of StabilityDrug Loss (%)
0.9% Sodium Chloride0.4 and 0.8232 days< 7%
0.9% Sodium Chloride0.4 and 0.845 days< 7%
5% Dextrose0.4 and 0.8232 days< 7%
5% Dextrose0.4 and 0.845 days< 7%
Lactated Ringer's Injection0.4 and 0.8232 days< 7%
Lactated Ringer's Injection0.4 and 0.845 days< 7%
5% Xylitol InjectionNot specified25 (approx.)24 hoursNo significant change
10% Glucose SolutionNot specified25 (approx.)12 hoursStable

Data synthesized from multiple sources. nih.govresearchgate.netyydbzz.com

The reliability of any quantitative bioanalytical method hinges on the stability of the reference standard. core.ac.uk Esomeprazole-d6 (sodium) is frequently used as an internal standard in mass spectrometry-based assays for the quantification of esomeprazole in biological matrices like plasma. researchgate.net For this purpose, its long-term stability must be rigorously assessed and guaranteed.

Long-term stability studies involve storing the deuterated compound under recommended conditions (e.g., 2-8°C or -20°C, protected from light and moisture) for an extended period, often spanning years. geneesmiddeleninformatiebank.nlsigmaaldrich.com At specified time points, the purity and concentration of the standard are re-assessed against a primary standard to ensure they remain within acceptable limits. sigmaaldrich.com Studies on esomeprazole have confirmed its stability for up to 36 months under long-term conditions (25°C/60% RH). nih.gov Given the enhanced bond strength conferred by deuterium, Esomeprazole-d6 (sodium) is expected to be a highly stable reference material, making it ideal for its role as an internal standard where consistency and predictability are paramount. researchgate.net

Application in Drug Discovery and Development Paradigms

Deuterium substitution is no longer just a tool for mechanistic studies or creating analytical standards; it has emerged as a strategic approach in drug discovery to improve the properties of drug candidates. nih.govtandfonline.com

Lead optimization is the process of modifying a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. Deuteration, or the strategic replacement of hydrogen with deuterium, has become a valuable tool in this process. nih.govnih.gov The primary mechanism of action is the deuterium kinetic isotope effect (KIE), which can significantly slow the rate of drug metabolism. portico.orgnih.gov

Many drugs are cleared from the body via metabolism by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond. nih.govcdnsciencepub.com If this bond cleavage is the rate-determining step of the drug's metabolism, replacing the hydrogen with a more robust deuterium atom can slow the reaction. nih.gov This can lead to several desirable outcomes:

Increased Half-Life (t½): Slower metabolism extends the time the drug remains in the body. wikipedia.org

Increased Drug Exposure (AUC): The total amount of drug the body is exposed to over time is increased. nih.gov

Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, which can improve patient adherence. researchgate.net

Improved Safety Profile: By slowing the formation of potentially reactive or toxic metabolites, deuteration can lead to a safer drug candidate. nih.govnih.gov

This "deuterium switch" approach was successfully used to develop deutetrabenazine, the first deuterated drug approved by the FDA, which offered an improved pharmacokinetic profile over its non-deuterated counterpart, tetrabenazine. researchgate.netnih.gov For a compound like esomeprazole, deuteration at metabolically active sites (such as the methoxy groups) could similarly be used during lead optimization to create a new chemical entity with a superior pharmacokinetic profile.

Table 2: Illustrative Comparison of a Hypothetical Parent Drug vs. Its Deuterated Analog for Lead Optimization

Parameter Parent Drug (Hypothetical) Deuterated Analog (Hypothetical) Implication of Change
Metabolic Pathway Primarily CYP2C19/CYP3A4 Primarily CYP2C19/CYP3A4 (slower rate) Slower clearance
Half-Life (t½) 4 hours 8 hours Potential for less frequent dosing
Area Under the Curve (AUC) 500 ng·h/mL 950 ng·h/mL Increased total drug exposure
Metabolite Formation Forms active metabolite M1 Reduced formation of M1 Potentially altered efficacy or safety profile

| Dosing Regimen | Twice daily | Once daily | Improved convenience and adherence |

Drug-drug interactions (DDIs) are a major concern in drug development and clinical practice. Many DDIs occur when two drugs compete for the same metabolic enzyme, typically a CYP isozyme. nih.gov One drug can inhibit or induce the metabolism of another, leading to unexpected toxicity or loss of efficacy.

Deuterated compounds like Esomeprazole-d6 (sodium) are valuable tools for studying and potentially mitigating DDI risks. By selectively slowing metabolism through a specific pathway, deuteration can alter a drug's DDI profile. For example, if a drug is heavily metabolized by CYP3A4, it is susceptible to interactions with strong CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampin). A deuterated version of that drug, with a slower intrinsic clearance by CYP3A4, would be less affected by these inhibitors or inducers, resulting in a more predictable pharmacokinetic profile when co-administered. nih.gov

Furthermore, deuteration can be used to investigate "metabolic switching." nih.gov When one metabolic pathway is slowed by deuteration, the drug's metabolism may be shunted through alternative pathways. researchgate.netnih.gov Studying the metabolite profile of a deuterated compound compared to its parent can elucidate these alternative routes and help predict complex DDI scenarios. This makes deuterated analogs powerful probes for understanding the intricacies of drug metabolism and interaction, contributing to the development of safer medicines. symeres.com

Computational and Theoretical Studies in Deuterated Drug Science

Quantum Chemical Calculations on Deuterium (B1214612) Substitution Effects

Quantum chemical calculations, such as those using density functional theory (DFT), are employed to model the molecule at the electronic level, offering insights into how the increased mass of deuterium alters molecular properties.

The substitution of hydrogen with deuterium in the two methoxy (B1213986) groups of esomeprazole (B1671258) to create Esomeprazole-d6 introduces subtle perturbations to its electronic structure. While isotopic substitution does not change the potential energy surface of a molecule, it does affect mass-dependent properties. Deuterium is slightly more electron-donating than hydrogen, which can lead to minor changes in the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A quantum chemical analysis performed on non-deuterated esomeprazole revealed a specific HOMO-LUMO energy gap, which is a determinant of its chemical reactivity and stability. For Esomeprazole-d6, theoretical calculations would predict a slight alteration of this gap. These small electronic perturbations are generally considered insufficient to affect the drug's primary pharmacological target binding but are foundational to understanding the more significant changes in molecular vibrations and metabolic stability.

One of the most direct and predictable consequences of deuterium substitution is its effect on molecular vibrational frequencies. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of the deuterium atom. This difference is quantifiable and can be predicted with high accuracy using computational vibrational frequency analysis.

These predicted shifts in vibrational modes are instrumental in the analytical characterization of Esomeprazole-d6, allowing it to be distinguished from its non-deuterated counterpart using spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy.

Bond TypeTypical Vibrational Frequency (cm⁻¹)Predicted Impact on Esomeprazole-d6 Spectrum
Methoxy C-H Stretch2850 - 3000Present in Esomeprazole
Methoxy C-D Stretch~2100 - 2250Characteristic new bands appear in Esomeprazole-d6

Molecular Dynamics Simulations and Conformational Analysis of Deuterated Molecules

Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. dntb.gov.ua For Esomeprazole-d6, MD simulations can be used to analyze if deuteration leads to any significant changes in the molecule's conformational preferences or flexibility.

While the substitution of hydrogen with deuterium is a minimal structural change, MD simulations could explore subtle effects on bond lengths, angles, and the rotational dynamics of the newly introduced C-D bonds within the methoxy groups. nih.gov In the context of esomeprazole, which must bind to the H+/K+-ATPase enzyme, even minor conformational shifts could theoretically influence binding affinity, though such effects are generally presumed to be negligible compared to the metabolic impact. nih.gov To date, specific MD simulation studies focusing on the conformational analysis of Esomeprazole-d6 have not been extensively published, but the methodology remains a key tool for in-silico assessment of deuterated drug candidates.

Predictive Modeling of Metabolic Hot Spots and Isotope Effects

The primary rationale for developing deuterated drugs is to alter their metabolic profiles. nih.gov Predictive modeling is essential for identifying the "metabolic hot spots" on a molecule—sites that are most susceptible to metabolism by enzymes like the cytochrome P450 (CYP) family. juniperpublishers.comresearchgate.net

Esomeprazole is primarily metabolized in the liver by CYP2C19 and CYP3A4. acs.orgresearchgate.net Key metabolic pathways include 5-hydroxylation and 5'-O-demethylation (catalyzed mainly by CYP2C19) and sulfone formation (by CYP3A4). acs.org The 5'-O-demethylation pathway involves the cleavage of a C-H bond on one of the methoxy groups. Esomeprazole-d6 was specifically designed with deuterium at these methoxy groups to slow this metabolic reaction.

This slowing is due to the Kinetic Isotope Effect (KIE) , where the greater strength of the C-D bond compared to the C-H bond requires more energy to be broken, thus reducing the rate of the reaction when this bond cleavage is the rate-determining step. wikipedia.org The KIE (expressed as kH/kD) for CYP-mediated reactions can range from 2 to as high as 10, indicating a 2- to 10-fold reduction in the reaction rate at the deuterated site. Predictive models incorporate KIE to estimate how deuteration will shift metabolism, potentially increasing the parent drug's exposure and half-life or shunting metabolism toward other pathways. osti.gov

Metabolic PathwayPrimary EnzymeMetabolic Site on EsomeprazolePredicted Impact of Deuteration in Esomeprazole-d6
5'-O-demethylationCYP2C19Benzimidazole (B57391) Methoxy GroupDecreased rate due to primary KIE
HydroxylationCYP2C19Pyridine (B92270) Methyl GroupNo direct impact; may become a more dominant pathway (Metabolic Switching)
SulfoxidationCYP3A4Sulfoxide GroupNo predicted impact

Structure-Activity and Structure-Metabolism Relationship (SAR/SMR) Studies Incorporating Deuterium

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For deuterated compounds, the core pharmacology is generally expected to remain unchanged. eurekalert.org The more critical analysis is the Structure-Metabolism Relationship (SMR), which examines how structural features influence metabolic fate. nih.govresearchgate.net

In the case of Esomeprazole-d6, the "structural" modification is isotopic substitution. The SMR analysis focuses on how replacing six specific hydrogen atoms with deuterium impacts its interaction with metabolic enzymes. The inherent metabolic stability of esomeprazole (the S-isomer) over its R-isomer is already a key SMR finding. acs.org Deuteration builds upon this by further fortifying a known metabolic soft spot—the methoxy groups—against enzymatic attack by CYP2C19. researchgate.net This targeted modification is a clear example of using an SMR-driven strategy to enhance a drug's pharmacokinetic properties by selectively decreasing its metabolic clearance. nih.gov

Q & A

Q. What are the critical steps in synthesizing Esomeprazole-d6 (sodium) with high isotopic purity?

Synthesis involves replacing six hydrogen atoms with deuterium in the esomeprazole molecule using deuterated reagents (e.g., D₂O, deuterated solvents) under controlled reaction conditions. Key steps include:

  • Selective deuteration at specific positions (e.g., methoxy and methyl groups) to ensure structural integrity .
  • Purification via chromatography or recrystallization to achieve >98% isotopic purity.
  • Validation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm deuterium incorporation .

Q. How can researchers validate the stability of Esomeprazole-d6 (sodium) in pharmacokinetic studies?

Stability is assessed through:

  • Forced degradation studies : Exposure to heat, light, and varying pH levels to identify degradation products (e.g., sulfoxides via oxidation with H₂O₂) .
  • Long-term storage testing : Monitoring isotopic integrity under controlled temperatures (-20°C) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. What analytical techniques are recommended for quantifying Esomeprazole-d6 (sodium) in biological matrices?

  • LC-MS/MS : Provides high sensitivity for detecting deuterated vs. non-deuterated forms in plasma or tissue samples.
  • Isotope dilution mass spectrometry (IDMS) : Enhances accuracy by using internal standards with matching isotopic labels .

Q. How does the deuterium substitution in Esomeprazole-d6 (sodium) influence its physicochemical properties?

Deuterium increases molecular mass (374.4 g/mol vs. 367.4 g/mol for non-deuterated esomeprazole) and reduces metabolic degradation rates due to the kinetic isotope effect (KIE). This prolongs half-life in vivo .

Property Esomeprazole-d6 (Sodium) Non-Deuterated Esomeprazole
Molecular Weight374.4 g/mol367.4 g/mol
Metabolic StabilityEnhanced (KIE effect)Standard
Key ApplicationsIsotopic tracing, PK studiesTherapeutic use
Table 1: Comparative properties of Esomeprazole-d6 (sodium) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in pharmacokinetic data between deuterated and non-deuterated esomeprazole?

  • Controlled variables : Ensure identical dosing, sample collection intervals, and analytical methods (e.g., LC-MS/MS) for both forms.
  • Metabolic pathway analysis : Use radiolabeled tracers to compare hepatic cytochrome P450 (CYP) metabolism rates.
  • Statistical rigor : Apply multivariate analysis to account for inter-individual variability in drug clearance .

Q. What methodologies optimize the use of Esomeprazole-d6 (sodium) in metabolic flux studies?

  • Isotope-ratio mass spectrometry (IRMS) : Tracks deuterium distribution in metabolites to map pathways.
  • Tissue-specific sampling : Combine microdialysis with LC-MS/MS to quantify localized drug concentrations in gastric mucosa vs. plasma .

Q. How can deuterium’s kinetic isotope effect (KIE) be leveraged to improve experimental outcomes in proton pump inhibition studies?

  • Time-resolved enzyme assays : Measure (H+, K+)-ATPase inhibition kinetics under varying pH and temperature conditions.
  • Comparative studies : Contrast Esomeprazole-d6 with non-deuterated omeprazole to isolate deuterium’s impact on binding affinity .

Q. What strategies address challenges in synthesizing Esomeprazole-d6 (sodium) at scale for multi-center trials?

  • Flow chemistry : Enhances deuteration efficiency by maintaining precise temperature and pressure control.
  • Quality-by-design (QbD) approaches : Optimize reaction parameters (e.g., reagent stoichiometry) to minimize batch-to-batch variability .

Q. How can researchers ensure reproducibility in studies comparing Esomeprazole-d6 (sodium) with other proton pump inhibitors (PPIs)?

  • Standardized protocols : Use the same animal models (e.g., Sprague-Dawley rats) and dosing regimens.
  • Blinded analysis : Mask sample identities during LC-MS/MS quantification to reduce bias .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in Esomeprazole-d6 (sodium) studies?

  • Non-linear regression models : Fit sigmoidal curves to inhibition data (e.g., GraphPad Prism).
  • Bootstrap resampling : Assess confidence intervals for EC₅₀ values in small sample sizes .

Q. How should researchers handle outliers in isotopic purity assessments?

  • Grubbs’ test : Statistically identify outliers in NMR or MS datasets.
  • Root-cause analysis : Investigate synthesis conditions (e.g., incomplete deuteration) or instrument calibration errors .

Ethical and Regulatory Considerations

Q. What frameworks guide the ethical use of Esomeprazole-d6 (sodium) in human pharmacokinetic trials?

  • FINER criteria : Ensure studies are Feasible, Interesting, Novel, Ethical, and Relevant.
  • Institutional Review Board (IRB) protocols : Address data anonymization and informed consent for biosample collection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.